molecular formula C12H13NO B1429455 5-(4-Methylphenyl)-5-oxopentanenitrile CAS No. 88636-41-3

5-(4-Methylphenyl)-5-oxopentanenitrile

Cat. No. B1429455
CAS RN: 88636-41-3
M. Wt: 187.24 g/mol
InChI Key: ONYGGMPQUGWDMY-UHFFFAOYSA-N
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Description

Typically, the description of a chemical compound includes its molecular formula, molecular weight, and structural formula. It may also include its appearance (color, form), odor, and taste if applicable.



Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction, as well as the yield and purity of the product.



Molecular Structure Analysis

This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. It can be done using various spectroscopic methods like NMR, IR, UV-Vis, etc.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs.



Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, refractive index, acidity or basicity (pH), reactivity, etc.


Scientific Research Applications

Synthesis of Pyridines and Related Compounds

5-(4-Methylphenyl)-5-oxopentanenitrile and its derivatives have been utilized in the synthesis of various pyridine compounds. For instance, the Pd-catalyzed cascade reactions of 5-oxohexanenitrile with arylboronic acids have led to the production of 2-methylpyridines. These compounds are significant synthons that can be further modified to create diverse pyridine derivatives under mild conditions and with moderate to excellent yields (Yao et al., 2020).

Applications in Organic Synthesis

This chemical has also found applications in organic synthesis processes. The synthesis of various derivatives of o-aminoacetophenone and o-aminobenzyl alcohol involves the use of compounds related to 5-(4-Methylphenyl)-5-oxopentanenitrile. The oxidation and rearrangement of certain ketones and their oximes, which are closely related to this chemical, have led to the production of nitriles and other organic compounds (Gataullin & Abdrakhmanov, 2007).

In Chemical Genetics and Drug Discovery

In the field of chemical genetics and drug discovery, certain derivatives of 5-(4-Methylphenyl)-5-oxopentanenitrile have been identified as potential leads. For instance, in the discovery of apoptosis inducers, compounds including 3-aryl-5-aryl-1,2,4-oxadiazoles, which share structural similarities with 5-(4-Methylphenyl)-5-oxopentanenitrile, have been studied. These compounds have been used in identifying signaling pathways and molecular targets in cancer research (Cai, Drewe, & Kasibhatla, 2006).

Catalytic and Material Science Applications

Furthermore, 5-(4-Methylphenyl)-5-oxopentanenitrile derivatives have been involved in catalytic reactions and material science applications. For example, studies on the synthesis of 1,3,4-oxadiazole-based compounds and their liquid crystalline properties involve similar chemical structures. These studies contribute to the development of materials with specific liquid crystalline properties (Zhu et al., 2009).

Safety And Hazards

This involves understanding the safety measures that need to be taken while handling the compound, its toxicity, flammability, environmental impact, etc.


Future Directions

This involves predicting or proposing future studies or applications based on the known properties and reactivity of the compound.


Please note that the availability of this information can vary depending on how well-studied and characterized the compound is. For a less common or newly synthesized compound, some of this information may not be available. For a detailed analysis of a specific compound, consulting scientific literature or databases is recommended.


properties

IUPAC Name

5-(4-methylphenyl)-5-oxopentanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO/c1-10-5-7-11(8-6-10)12(14)4-2-3-9-13/h5-8H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONYGGMPQUGWDMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Methylphenyl)-5-oxopentanenitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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